molecular formula C20H22F2N2OS B6105410 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

Katalognummer B6105410
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ATWLXBSCVBQDGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a spirocyclic scaffold that exhibits promising biological activities, making it an attractive target for drug discovery and development.

Wirkmechanismus

The mechanism of action of 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane involves the modulation of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes and receptors, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
The compound this compound exhibits various biochemical and physiological effects. Some of the effects observed include:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the growth of various cancer cell lines.
2. Induction of apoptosis: The compound has been shown to induce programmed cell death in cancer cells.
3. Anti-inflammatory activity: The compound exhibits anti-inflammatory properties and has been shown to reduce inflammation in various disease models.
4. Antioxidant activity: The compound exhibits potent antioxidant activity and has been shown to reduce oxidative stress in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

The compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent

Biologische Aktivität

The compound exhibits potent biological activity, making it an attractive target for drug discovery and development.
2. Commercially Available Starting Materials: The starting materials for the synthesis of the compound are commercially available, making it easy to obtain.
3. Multi-Step Synthesis: The synthesis of the compound requires expertise in organic chemistry and involves a multi-step process.
4. Lack of Clinical Data: There is currently a lack of clinical data on the compound, making it difficult to assess its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on the compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane. Some of the areas of research that could be explored include:
1. Structural Modifications: The synthesis of structurally modified analogs of the compound could help to identify more potent and selective compounds.
2. Pharmacokinetic Studies: Further studies on the pharmacokinetics of the compound could help to understand its distribution, metabolism, and excretion in vivo.
3. Clinical Trials: Clinical trials could help to assess the safety and efficacy of the compound as a therapeutic agent.
4. Mechanistic Studies: Further mechanistic studies could help to understand the precise molecular targets of the compound and its mode of action.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent biological activity and has potential applications in various fields of scientific research. The compound has been extensively studied for its anti-cancer, neuroprotective, and antibacterial properties. However, further research is needed to fully understand the potential of the compound as a therapeutic agent.

Synthesemethoden

The synthesis of 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available and include 3-thiophenecarboxylic acid, 3,4-difluorobenzaldehyde, and 1,2-diaminocyclohexane. The synthesis involves the formation of an amide bond between 3-thiophenecarboxylic acid and 1,2-diaminocyclohexane, followed by the condensation of the resulting compound with 3,4-difluorobenzaldehyde to form the final product.

Wissenschaftliche Forschungsanwendungen

The compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promise include:
1. Cancer Research: Studies have shown that the compound exhibits potent anti-cancer activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
2. Neurodegenerative Diseases: The compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the inhibition of amyloid-beta aggregation and the reduction of oxidative stress.
3. Antibacterial Activity: The compound exhibits potent antibacterial activity against various gram-positive and gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis.

Eigenschaften

IUPAC Name

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2OS/c21-17-3-2-15(10-18(17)22)11-23-7-1-5-20(13-23)6-8-24(14-20)19(25)16-4-9-26-12-16/h2-4,9-10,12H,1,5-8,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLXBSCVBQDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CSC=C3)CN(C1)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.